molecular formula C15H23ClN2 B8670001 N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine CAS No. 820984-25-6

N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine

Cat. No.: B8670001
CAS No.: 820984-25-6
M. Wt: 266.81 g/mol
InChI Key: OZEHAJVTLPZEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine is an organic compound with a complex molecular structure It is characterized by the presence of a pyrrolidine ring, a chlorophenyl group, and a methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine typically involves the reaction of 4-chlorobenzyl chloride with N-isobutylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Ammonia (NH₃), thiols (R-SH)

Major Products Formed

Scientific Research Applications

N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chlorophenyl)methyl]-N-ethyl-pyridin-2-amine
  • N-(4-Chlorophenyl)-4-methoxybenzylamine

Uniqueness

N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

CAS No.

820984-25-6

Molecular Formula

C15H23ClN2

Molecular Weight

266.81 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine

InChI

InChI=1S/C15H23ClN2/c1-12(2)10-18(15-7-8-17-9-15)11-13-3-5-14(16)6-4-13/h3-6,12,15,17H,7-11H2,1-2H3

InChI Key

OZEHAJVTLPZEMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC1=CC=C(C=C1)Cl)C2CCNC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-[(4-chloro-benzyl)-isobutyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester in dichloromethane cooled at 0° C. was added trifluoroacetic acid (20%) and warmed to room temperature and stirred for 2 h. The reaction mixture was concentrated in vacuo, diluted with ethyl acetate and free based with 10% aqueous sodium bicarbonate. The combined organics were dried over sodium sulfate and concentrated. The product was used without any further purification.
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3-[(4-chloro-benzyl)-isobutyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
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Synthesis routes and methods II

Procedure details

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